

Independent verification of Colpormon's antiviral activity

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Compound of Interest

Compound Name: Colpormon

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An Independent Verification of Chlorpheniramine's Antiviral Activity: A Comparative Guide

The following guide provides an objective comparison of the antiviral performance of Chlorpheniramine (CPM), a first-generation antihistamine, against various viruses, supported by experimental data from recent in vitro and preliminary clinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of existing drugs for antiviral therapies.

Data Presentation

The antiviral activity of Chlorpheniramine has been evaluated against several respiratory viruses. The tables below summarize the key quantitative data from in vitro studies, offering a comparison of its efficacy.

Table 1: In Vitro Antiviral Activity of Chlorpheniramine (CPM) Against Influenza Viruses

Virus Strain	Cell Line	IC ₅₀ (μM) ¹	CC ₅₀ (μM) ²	Selectivity Index (SI) ³	Reference
A/Shanghai/4 664T/2013(H7N9)	MDCK	11.84	285 ± 11	24.07	[1] [2]
A/Anhui/1/20 13(H7N9)	MDCK	14.23	285 ± 11	20.03	[1]
A/California/0 4/2009(H1N1)	MDCK	23.81	285 ± 11	11.97	[1]
A/Puerto Rico/8/34(H1N1)	MDCK	17.54	285 ± 11	16.25	[1]
B/Florida/4/2 006	MDCK	19.87	285 ± 11	14.34	[1]

¹ IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the virus in vitro. ² CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells in vitro. ³ Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the drug. A higher SI value suggests a more favorable safety profile.

Table 2: In Vitro Antiviral and Virucidal Activity of Chlorpheniramine (CPM) Against SARS-CoV-2

Assay Type	Virus Strain	Cell Line	Measurement	Result	Reference
Antiviral Activity	SARS-CoV-2 Delta (B.1.617.2)	Human Tracheal/Bronchial Epithelial Cells	Log Reduction Value	2.69	[3][4]
Virucidal Effect	SARS-CoV-2 USA-WA1/2020	Vero 76	Log Reduction in Viral Titer	2.5 (99.7% reduction)	[5][6]
Cytotoxicity	Not specified	Vero E6	CC ₅₀ (µg/ml)	497.7	[7][8]

Table 3: Comparative In Vitro Antiviral Activity Against SARS-CoV-2 Delta Variant

Compound	Cell Model	Log Reduction Value	Reference
Chlorpheniramine Maleate (CPM)	Human Tracheal/Bronchial Epithelial Cells	2.69	[3][4]
Remdesivir	Human Tracheal/Bronchial Epithelial Cells	0.12	[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

In Vitro Antiviral Activity Assay against Influenza Viruses

- Cells and Viruses: Madin-Darby canine kidney (MDCK) cells were used for propagating influenza viruses and for antiviral assays. The influenza virus strains used were

A/Shanghai/4664T/2013(H7N9), A/Anhui/1/2013(H7N9), A/California/04/2009(H1N1), A/Puerto Rico/8/34(H1N1), and B/Florida/4/2006.[1]

- **Cytopathic Effect (CPE) Reduction Assay:** To determine the antiviral activity of the compounds, a CPE reduction assay was performed. MDCK cells were seeded in 96-well plates and infected with the respective influenza virus strains. The infected cells were then treated with various concentrations of Chlorpheniramine. After incubation, cell viability was measured using the Cell Counting Kit-8 (CCK-8). The IC_{50} was calculated as the drug concentration required to inhibit 50% of the virus-induced CPE.[1]
- **Cytotoxicity Assay:** The cytotoxicity of Chlorpheniramine on MDCK cells was determined by the CCK-8 assay. Uninfected MDCK cells were incubated with different concentrations of the drug. The CC_{50} was calculated as the drug concentration that reduced the viability of the cells by 50%.[1]

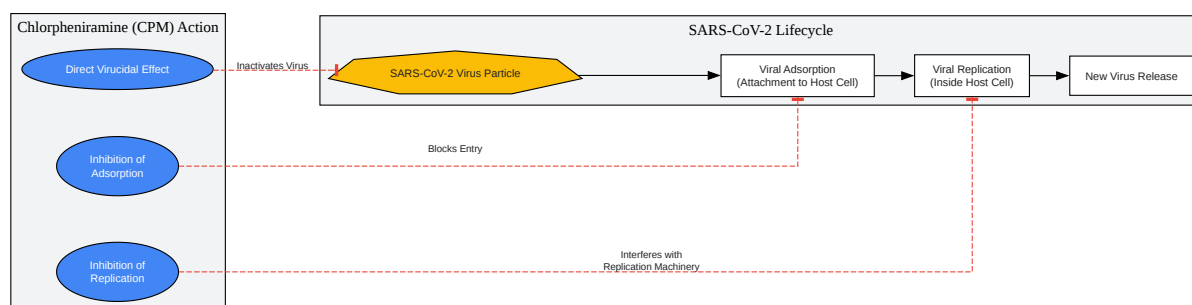
In Vitro Antiviral and Virucidal Assays against SARS-CoV-2

- **Virucidal Assay:** The virucidal effect of a nasal spray formulation containing CPM was tested against SARS-CoV-2 (USA-WA1/2020 strain) in Vero 76 cells. The virus was incubated with the CPM formulation for 25 minutes. The mixture was then diluted and added to Vero 76 cells. The reduction in viral load was determined by calculating the 50% cell culture infectious dose ($CCID_{50}$) using the Reed-Muench method.[5][6]
- **Virus Yield Reduction Assay:** The antiviral activity of CPM against the SARS-CoV-2 delta (B.1.617.2) strain was evaluated using a three-dimensional in vitro model of normal, human-derived tracheal/bronchial epithelial cells. The tissue models were infected with the virus and then treated with CPM. The antiviral activity was measured by the reduction in virus yield on day six post-infection.[3][4]
- **Multi-faceted In Vitro Evaluation:** The antiviral activity of CPM against SARS-CoV-2 was assessed in Vero E6 cells. The study evaluated the effects on viral adsorption, replication, and direct virucidal activity. Molecular docking studies were also performed to investigate the interactions between CPM and viral proteins, such as the main protease, spike protein, and RNA polymerase, as well as the ACE2 receptor.[7][8]

Visualizations

Proposed Multi-target Antiviral Mechanism of Chlorpheniramine Against SARS-CoV-2

The following diagram illustrates the proposed mechanisms by which Chlorpheniramine may exert its antiviral effects against SARS-CoV-2, as suggested by in vitro studies.[7][8][9]

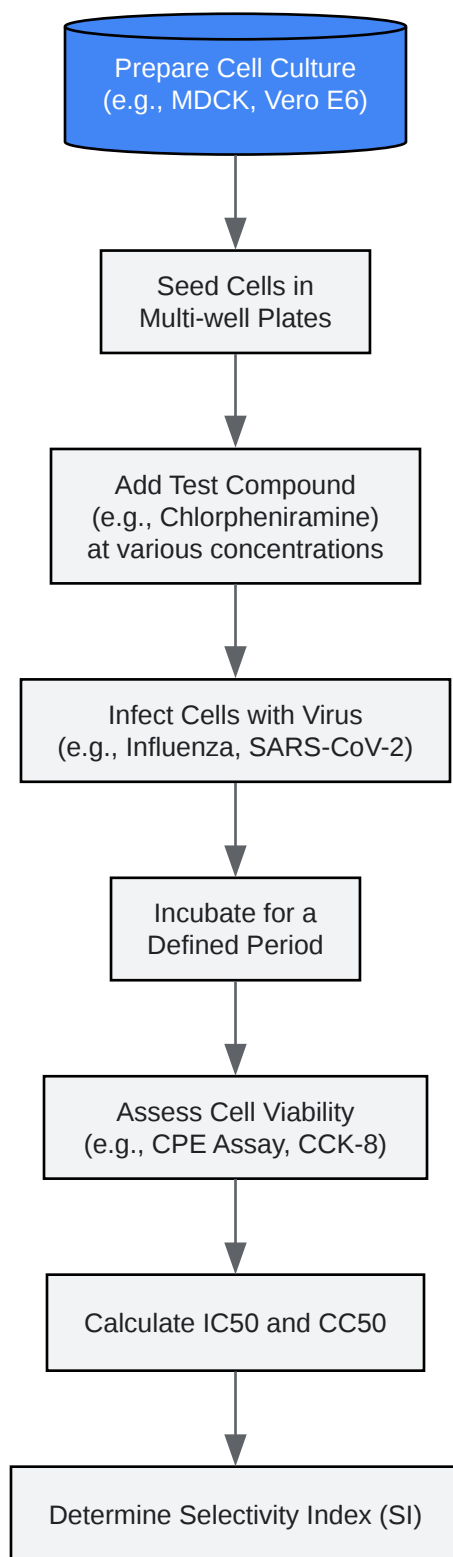


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Caption: Proposed multi-target antiviral mechanisms of Chlorpheniramine against SARS-CoV-2.

Experimental Workflow for In Vitro Antiviral Activity Screening

This diagram outlines a general experimental workflow for screening compounds for antiviral activity in a cell-based assay.



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Caption: A typical workflow for in vitro antiviral drug screening.

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